Tris-(4-chlorophenyl)-sulfonium bromide
Overview
Description
Tris-(4-chlorophenyl)-sulfonium bromide is a chemical compound with the molecular formula C18H12Cl3SBr. It is a sulfonium salt where the sulfonium ion is bonded to three 4-chlorophenyl groups and paired with a bromide anion. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)sulfonium bromide typically involves the reaction of a diarylsulfoxide with an aryl Grignard reagent. This process is carried out in a solvent mixture of aliphatic and aromatic hydrocarbons. The reaction proceeds through a two-step process:
- Formation of the sulfonium intermediate by reacting the diarylsulfoxide with the aryl Grignard reagent.
- Metathesis reaction with a bromide source to yield the final product .
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)sulfonium bromide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple recrystallizations to obtain the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tris(4-chlorophenyl)sulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions.
Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and other nucleophilic species.
Photolysis Conditions: Photolysis reactions are typically carried out under UV light to induce the decomposition of the sulfonium salt.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolysis can lead to the formation of various reactive intermediates that can further react to form different products .
Scientific Research Applications
Tris(4-chlorophenyl)sulfonium bromide has several scientific research applications:
Chemistry: It is used as a photo-acid generator in polymerization reactions and ester cleavage.
Materials Science: The compound is employed in the synthesis of advanced materials and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tris(4-chlorophenyl)sulfonium bromide involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or cleave ester bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Triphenylsulfonium Bromide: Similar in structure but lacks the chlorine substituents.
Tris(4-methylphenyl)sulfonium Bromide: Contains methyl groups instead of chlorine.
Tris(4-alkylphenyl)sulfonium Compounds: These compounds have various alkyl substituents on the phenyl rings.
Uniqueness: Tris(4-chlorophenyl)sulfonium bromide is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other sulfonium salts .
Properties
CAS No. |
125428-43-5 |
---|---|
Molecular Formula |
C18H12BrCl3S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)sulfanium;bromide |
InChI |
InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChI Key |
PHTBQOMINPCBKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Canonical SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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